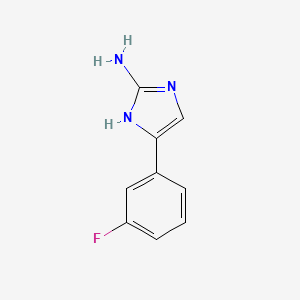

5-(3-fluorophenyl)-1H-imidazol-2-amine

Description

5-(3-fluorophenyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms The presence of a fluorophenyl group at the 5-position of the imidazole ring imparts unique chemical and biological properties to this compound

Properties

IUPAC Name |

5-(3-fluorophenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJAANJQMWNFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-1H-imidazol-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and glyoxal.

Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction. This can be achieved by reacting 3-fluoroaniline with glyoxal in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

Optimization of Reaction Conditions: Industrial processes may optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in an aqueous or organic solvent.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents such as tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-(3-fluorophenyl)-1H-imidazol-2-amine exhibit significant anticancer properties. The imidazole ring is a common scaffold in many anticancer agents, providing a basis for the design of new therapeutic compounds. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of a fluorine atom in the phenyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its efficacy against tumors.

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against a range of pathogens. Studies have shown that related imidazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been effective against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics . This suggests that this compound could be developed into a potent antimicrobial agent.

Anticonvulsant Activity

The anticonvulsant potential of imidazole derivatives has been explored in several studies, indicating that modifications to the imidazole structure can enhance anticonvulsant efficacy. For instance, certain analogs have shown significant protective effects in animal models of seizures induced by pentylenetetrazole. The presence of specific substituents on the imidazole ring can influence both the potency and side effect profile of these compounds . This highlights the therapeutic potential of this compound in treating epilepsy.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Various studies have indicated that modifications to the phenyl group can significantly alter the compound's pharmacological properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Fluorophenyl)-1H-imidazol-2-amine | Fluorine substitution at para position | Enhanced anticancer activity |

| 5-(3-Bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine | Additional bromine group | Antimicrobial activity |

| N-(4-Fluorobenzyl)-2-nitroimidazole | Nitro group addition | Antitumor activity |

These findings suggest that strategic modifications can lead to compounds with improved efficacy and reduced toxicity.

Anticancer Studies

In a recent study, researchers synthesized several imidazole derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction through caspase activation .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of imidazole derivatives, revealing that this compound showed effective inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound's MIC values were comparable to those of standard antibiotics, demonstrating its potential as an alternative treatment for resistant bacterial strains .

Neuropharmacological Research

In neuropharmacological research, the anticonvulsant effects of various imidazole derivatives were assessed using animal models. Compounds similar to this compound provided significant protection against seizure activity without notable neurotoxicity, suggesting a favorable therapeutic index for potential anticonvulsant drugs .

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate specific enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

5-(3-chlorophenyl)-1H-imidazol-2-amine: Similar structure with a chlorine atom instead of a fluorine atom.

5-(3-bromophenyl)-1H-imidazol-2-amine: Similar structure with a bromine atom instead of a fluorine atom.

5-(3-methylphenyl)-1H-imidazol-2-amine: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 5-(3-fluorophenyl)-1H-imidazol-2-amine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to its analogs.

Biological Activity

5-(3-Fluorophenyl)-1H-imidazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9FN2, with a molecular weight of approximately 168.19 g/mol. The presence of the fluorine atom in the para position of the phenyl ring enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including indoleamine 2,3-dioxygenase (IDO), which is a target for cancer therapy. IDO plays a role in immune suppression within tumors, and compounds that inhibit this enzyme can enhance anti-tumor immunity .

- Cell Signaling Modulation : It influences key signaling pathways such as the MAPK pathway, which is involved in cell proliferation and differentiation. By modulating these pathways, the compound can affect cellular responses to stress and inflammation.

- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Its effectiveness is often linked to its ability to induce apoptosis and inhibit cell cycle progression .

Biological Activity Overview

Case Study 1: IDO Inhibition

A study investigated the binding interactions of imidazole derivatives with IDO, revealing that modifications to the imidazole ring significantly enhance inhibitory potency. The presence of fluorine in the phenyl group was found to improve binding affinity due to favorable electronic interactions with the enzyme's active site .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of breast and lung cancer cell lines. The compound induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 3: Neuroprotective Effects

Research on neurodegenerative models indicated that this compound could protect neuronal cells from oxidative stress-induced damage. It was shown to modulate oxidative stress response pathways, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Q & A

Q. What are the standard synthetic protocols for preparing 5-(3-fluorophenyl)-1H-imidazol-2-amine, and how are intermediates characterized?

The synthesis typically involves coupling a fluorophenyl-containing precursor with a protected imidazole scaffold. For example, tert-butyl carbamate intermediates are reacted with trifluoroacetic acid (TFA) to deprotect the amine group, followed by cyclization to form the imidazole core . Purification via silica gel column chromatography is standard, and structural validation relies on H/C NMR, IR, and HRMS to confirm purity and regiochemistry .

Q. How does the 3-fluorophenyl substituent influence the compound's spectroscopic properties?

The electron-withdrawing fluorine atom at the meta position deshields adjacent protons, causing distinct downfield shifts in H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm). F NMR can further confirm substituent position via coupling patterns . IR spectra show characteristic N-H stretches (~3400 cm) and C-F vibrations (~1100 cm) .

Q. What quality control measures ensure reproducibility in synthesizing this compound?

Key steps include rigorous drying of solvents (e.g., THF over molecular sieves), monitoring reaction progress via TLC, and using high-purity reagents. HRMS and elemental analysis are critical for verifying molecular integrity, while HPLC assesses purity (>95% typical) .

Advanced Research Questions

Q. How can low yields in imidazole ring closure be mitigated during synthesis?

Low yields (e.g., 35–57% in similar compounds ) often stem from steric hindrance or competing side reactions. Optimizing reaction temperature, using catalysts like p-toluenesulfonic acid, or switching to microwave-assisted synthesis may improve efficiency . Boc-protected intermediates can also stabilize reactive amines prior to cyclization .

Q. What crystallographic methods are suitable for resolving the compound's 3D structure?

Single-crystal X-ray diffraction (SXRD) with programs like SHELXL or SIR97 is ideal. For example, SHELXL refines hydrogen bonding networks (e.g., N-H···N interactions in imidazole rings) and π-stacking of the fluorophenyl group . Crystallization in DMSO/water mixtures often produces diffraction-quality crystals .

Q. How do structural analogs with varied aryl substituents affect anti-biofilm activity?

Substituent bulk and hydrophobicity (e.g., hexyl vs. propoxyphenyl groups) correlate with biofilm inhibition. In related 2-aminoimidazoles, trifluoromethyl groups enhance membrane penetration, while fluorophenyl moieties improve target binding via halogen bonding . Dose-response assays (MIC/MBC) and confocal microscopy quantify efficacy .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, bacterial strain variability) or compound stability. Validate results using orthogonal assays (e.g., ATP bioluminescence vs. colony counting) and control for degradation via LC-MS . Meta-analyses of substituent effects can isolate structural determinants of activity .

Q. What computational tools predict the compound's pharmacokinetic properties?

Density Functional Theory (DFT) calculates electron distribution for reactivity insights (e.g., nucleophilic attack sites). ADMET predictors (e.g., SwissADME) estimate logP (~2.5), solubility (<0.1 mg/mL), and CYP450 interactions. Molecular docking (AutoDock Vina) models binding to targets like bacterial efflux pumps .

Methodological Tables

Table 1: Key Spectral Data for this compound Intermediates

| Intermediate | H NMR (δ, ppm) | C NMR (δ, ppm) | HRMS [M+H] |

|---|---|---|---|

| tert-Butyl carbamate | 1.42 (s, 9H, t-Bu) | 28.1 (t-Bu), 80.5 (C=O) | 325.1542 |

| Deprotected amine | 6.85 (s, 1H, imidazole) | 148.5 (C-NH) | 193.0985 |

Table 2: Crystallographic Parameters for Related Thiadiazole Analogs

| Parameter | Value (Example) | Relevance |

|---|---|---|

| Space group | P2/c | Common for small molecules |

| R-factor | <0.05 | High data quality |

| Halogen bonding (C-F) | 3.2 Å (F···H-N) | Stabilizes crystal packing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.